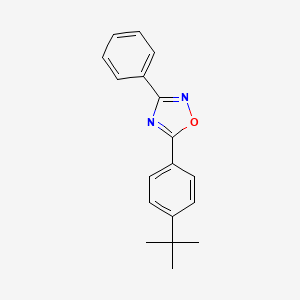![molecular formula C22H24N4O4S2 B11629233 3-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B11629233.png)
3-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 3-((5Z)-5-{[9-Metil-2-(4-metil-1-piperidinil)-4-oxo-4H-pirido[1,2-A]pirimidin-3-IL]metilen}-4-oxo-2-tioxo-1,3-tiazolidin-3-IL)propanoico es un complejo compuesto orgánico con una estructura única que incluye un núcleo pirido[1,2-A]pirimidin, un anillo tiazolidínico y una parte de ácido propanoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido 3-((5Z)-5-{[9-Metil-2-(4-metil-1-piperidinil)-4-oxo-4H-pirido[1,2-A]pirimidin-3-IL]metilen}-4-oxo-2-tioxo-1,3-tiazolidin-3-IL)propanoico involucra múltiples pasos. Los pasos clave incluyen la formación del núcleo pirido[1,2-A]pirimidin, la introducción del anillo tiazolidínico y la unión final del grupo ácido propanoico. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la ampliación de los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para volúmenes más grandes, asegurar un control de calidad consistente e implementar técnicas de purificación eficientes. El uso de reactores automatizados y sistemas de flujo continuo podría mejorar la eficiencia y escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido 3-((5Z)-5-{[9-Metil-2-(4-metil-1-piperidinil)-4-oxo-4H-pirido[1,2-A]pirimidin-3-IL]metilen}-4-oxo-2-tioxo-1,3-tiazolidin-3-IL)propanoico puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que podría modificar su actividad biológica.
Sustitución: Las reacciones de sustitución pueden introducir nuevos sustituyentes en la molécula, lo que podría mejorar sus propiedades o actividad.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir análogos más saturados. Las reacciones de sustitución pueden dar como resultado una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El Ácido 3-((5Z)-5-{[9-Metil-2-(4-metil-1-piperidinil)-4-oxo-4H-pirido[1,2-A]pirimidin-3-IL]metilen}-4-oxo-2-tioxo-1,3-tiazolidin-3-IL)propanoico tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos medicamentos o como compuesto líder para el descubrimiento de fármacos.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo de acción del Ácido 3-((5Z)-5-{[9-Metil-2-(4-metil-1-piperidinil)-4-oxo-4H-pirido[1,2-A]pirimidin-3-IL]metilen}-4-oxo-2-tioxo-1,3-tiazolidin-3-IL)propanoico involucra su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y llevando a varios efectos biológicos. Las dianas moleculares y vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 9-Metil-3-[(Z)-(3-metil-4-oxo-2-tioxo-1,3-tiazolidin-5-iliden)metil]-2-(4-metil-1-piperidinil)-4H-pirido[1,2-A]pirimidin-4-ona
- Ácido 11-((5Z)-5-{[9-Metil-4-oxo-2-(1-piperidinil)-4H-pirido[1,2-A]pirimidin-3-IL]metilen}-4-oxo-2-tioxo-1,3-tiazolidin-3-IL)undecanoico
Singularidad
La singularidad del Ácido 3-((5Z)-5-{[9-Metil-2-(4-metil-1-piperidinil)-4-oxo-4H-pirido[1,2-A]pirimidin-3-IL]metilen}-4-oxo-2-tioxo-1,3-tiazolidin-3-IL)propanoico radica en su combinación específica de características estructurales, que confieren propiedades químicas y biológicas distintas. Su estructura única permite interacciones específicas con dianas moleculares, lo que lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C22H24N4O4S2 |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
3-[(5Z)-5-[[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C22H24N4O4S2/c1-13-5-9-24(10-6-13)19-15(20(29)25-8-3-4-14(2)18(25)23-19)12-16-21(30)26(22(31)32-16)11-7-17(27)28/h3-4,8,12-13H,5-7,9-11H2,1-2H3,(H,27,28)/b16-12- |
Clave InChI |
ILFFOBXXBSMYQH-VBKFSLOCSA-N |
SMILES isomérico |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCC(=O)O |
SMILES canónico |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629156.png)
![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide](/img/structure/B11629162.png)
![(4Z)-5-(2,4-dichlorophenyl)-4-(1-hydroxyethylidene)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B11629168.png)
![N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide](/img/structure/B11629169.png)
![Ethyl 2-[4-(3-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B11629176.png)
![Ethyl 8-methyl-4-[(4-morpholin-4-ylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11629180.png)
![(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11629182.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11629189.png)



![2-(allylamino)-3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629208.png)
![5-[4-(ethylsulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)-2-nitroaniline](/img/structure/B11629231.png)
![3-[(Acetyloxy)methyl]-7-[(2Z)-2-(2-amino-1,3-thiazol-4-YL)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B11629236.png)
